cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride: is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexyl piperidine core, followed by the introduction of the dimethoxybenzyl group. Common reagents used in these reactions include cyclohexanone, piperidine, and dimethoxybenzyl chloride. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- trans-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride
- cis-threo-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride
Uniqueness
cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. This makes it distinct from its isomers and other related compounds.
Properties
CAS No. |
24258-94-4 |
---|---|
Molecular Formula |
C20H32ClNO2 |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
1-[(1S,2R)-2-[(R)-methoxy-(4-methoxyphenyl)methyl]cyclohexyl]piperidine;hydrochloride |
InChI |
InChI=1S/C20H31NO2.ClH/c1-22-17-12-10-16(11-13-17)20(23-2)18-8-4-5-9-19(18)21-14-6-3-7-15-21;/h10-13,18-20H,3-9,14-15H2,1-2H3;1H/t18-,19+,20+;/m1./s1 |
InChI Key |
MZHMRUUFQFXNED-SFZWVAMRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]([C@@H]2CCCC[C@@H]2N3CCCCC3)OC.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCCCC2N3CCCCC3)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.